5-O-Methylvisammioside

Overview

Description

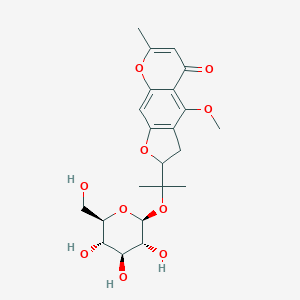

5-O-Methylvisammioside (C₂₂H₂₈O₁₀, MW 452.45, CAS 84272-85-5) is a chromone glycoside primarily isolated from Saposhnikovia divaricata (Turcz.) Schischk. (Apiaceae), a herb used in Traditional Chinese Medicine (TCM) for its anti-inflammatory, antioxidant, and neuroprotective properties . It is recognized as a bioactive marker in formulations like Yu-Ping-Feng (YPF) and Qingfei Xiedu (QFXD) due to its role in quality control and therapeutic efficacy . Structurally, it consists of a 5-O-methylvisamminol aglycone linked to a β-D-glucose moiety at the 4-O position, distinguishing it from related glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylvisammioside typically involves the extraction from the dried roots of Saposhnikovia divaricata. The extraction process uses solvents such as water, ethanol, or methanol . The compound can be further purified using chromatographic techniques to achieve high purity levels.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material. The roots are dried and ground into a fine powder, followed by extraction with a suitable solvent. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-O-Methylvisammioside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the chromone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often use reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromone derivatives .

Scientific Research Applications

Pharmacological Properties

1. Anti-Inflammatory Effects

5-O-Methylvisammioside exhibits notable anti-inflammatory properties. A study demonstrated its ability to prevent acute liver injury in mice by regulating the TNF/MAPK/NF-κB/arachidonic acid pathways. Mice pre-treated with this compound showed reduced levels of alanine aminotransferase and aspartate aminotransferase, indicating liver protection against acetaminophen-induced damage .

2. Neuroprotective Effects

The compound has also shown potential in treating depression. Research indicated that this compound can alleviate LPS-induced depressive symptoms in mice by modulating inflammatory cytokines and enhancing neurotrophic factor expression (BDNF and TrkB). The underlying mechanism involves the inhibition of the NF-κB/IκB-α signaling pathway, which is crucial in neuroinflammation .

Metabolism and Bioavailability

Understanding the metabolism of this compound is vital for evaluating its efficacy and safety. A comprehensive study identified 26 metabolites in vivo and 7 metabolites in vitro using ultra-high-performance liquid chromatography coupled with mass spectrometry. The main metabolic pathways included deglycosylation, demethylation, and sulfate conjugation, which provide insights into how the compound is processed in biological systems .

Case Study 1: Liver Injury Protection

- Objective: Investigate the protective effects of this compound against acute liver injury.

- Methodology: Acetaminophen-induced liver injury model in mice.

- Findings: Significant reduction in serum markers of liver damage and inflammatory cell infiltration was observed following treatment with this compound .

Case Study 2: Antidepressant Activity

- Objective: Explore the antidepressant effects of this compound on LPS-induced depression.

- Methodology: Behavioral tests (OFT, EPM, TST, FST) combined with biochemical assays to measure inflammatory markers.

- Findings: The compound improved behavioral outcomes and reduced pro-inflammatory cytokines, supporting its potential as an antidepressant .

Summary of Findings

Mechanism of Action

The mechanism of action of 5-O-Methylvisammioside involves the modulation of multiple molecular targets and pathways. The compound inhibits the protein-protein interaction between histone H3 and 14-3-3ε, leading to cell cycle arrest in cancer cells . It also reduces the phosphorylation of histone H3 and inhibits the nuclear translocation of NF-κB, thereby suppressing inflammation . Additionally, this compound interacts with key proteins in the MAPK pathway, such as p38 and JNK, to reduce oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Analogues

The table below compares 5-O-Methylvisammioside with structurally similar compounds:

| Compound | Chemical Formula | Molecular Weight | Glycosylation Site | Source | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₂₂H₂₈O₁₀ | 452.45 | 4-O-β-D-glucose | Saposhnikovia divaricata | Chromone core, 5-O-methyl |

| Prim-O-glucosylcimifugin | C₂₂H₂₈O₁₁ | 468.45 | 7-O-β-D-glucose | Saposhnikovia divaricata | Furochromone core, hydroxyl |

| Cimifugin 7-glucoside | C₂₁H₂₆O₁₀ | 438.43 | 7-O-β-D-glucose | Saposhnikovia divaricata | Furochromone core, unmodified |

| Hamaudol | C₁₅H₁₆O₅ | 276.28 | Aglycone | Saposhnikovia divaricata | Chromone core, hydroxyl groups |

Notes:

- Prim-O-glucosylcimifugin differs by an additional hydroxyl group and glycosylation at the 7-O position, increasing its polarity and molecular weight .

- Cimifugin 7-glucoside lacks the 5-O-methyl group, reducing its lipophilicity compared to this compound .

- Hamaudol , the aglycone of this compound, exhibits higher membrane permeability but lower stability .

Pharmacokinetic and Metabolic Pathways

Metabolic Activation

This compound undergoes in vivo metabolism via deglycosylation to form 5-O-methylvisaminol (aglycone), which exhibits enhanced antioxidant activity . This contrasts with prim-O-glucosylcimifugin, which converts to cimifugin, and cimifugin 7-glucoside, which yields cimifugenol .

Key Pathways :

- Deglycosylation : Loss of glucose under enzymatic (β-glucosidase) or oxidative stress .

- Demethylation : Removal of the 5-O-methyl group in hepatic microsomes .

- Sulfation/Glucuronidation : Phase II metabolism enhances excretion .

Pharmacokinetic Profiles

In rats, this compound shows a plasma half-life of 4.2 hours, shorter than nodakenin (6.8 hours) but longer than ferulic acid (1.5 hours) due to its glycosidic stability . Its bioavailability (32%) exceeds hamaudol (12%) but is lower than prim-O-glucosylcimifugin (45%) .

Anti-Inflammatory and Neuroprotective Effects

This compound inhibits NF-κB/IκB-α signaling in BV-2 microglia, reducing LPS-induced neuroinflammation . Comparatively, baicalin (a flavone glycoside) targets COX-2, while quercetin (a flavonol) modulates TNF-α .

Antioxidant Mechanisms

Under drought stress, this compound converts to 5-O-methylvisaminol, increasing hydroxyl groups for ROS scavenging . This metabolic flexibility surpasses scopolin (a coumarin glycoside), which lacks adaptive hydrolysis .

Ecological and Quality Control Roles

In Saposhnikovia divaricata, this compound acts as a storage glycoside, stabilizing ROS under normal conditions. During drought, it hydrolyzes to its aglycone, enhancing plant resilience . This dual role is shared with sec-O-glucosylhamaudol but absent in non-glycosylated compounds like imperatorin .

Quality Control :

HPLC fingerprints standardize this compound content (0.35% in Saposhnikovia divaricata) alongside prim-O-glucosylcimifugin (0.34%) and astragaloside (0.053%) in TCM formulations .

Biological Activity

5-O-Methylvisammioside (MeV) is a significant chromone compound derived from the roots of Saposhnikovia divaricata (Radix Saposhnikoviae), a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and neuroprotective effects. This article synthesizes current research findings on the biological activity of MeV, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Anti-inflammatory Activity

One of the most notable effects of MeV is its ability to modulate inflammatory responses. A study demonstrated that MeV effectively reduces pro-inflammatory cytokines such as TNF-α and IL-6 in a lipopolysaccharide (LPS)-induced depression model in mice. The pretreatment with MeV significantly improved behavioral outcomes and reduced the activation of BV-2 microglia, a type of immune cell in the brain, through inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Table 1: Effects of this compound on Inflammatory Markers

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | SOD (U/mg protein) | MDA (nmol/mg protein) |

|---|---|---|---|---|

| Control | 150 ± 10 | 80 ± 5 | 4.5 ± 0.3 | 1.2 ± 0.1 |

| LPS | 300 ± 20 | 150 ± 10 | 2.0 ± 0.2 | 2.5 ± 0.2 |

| MeV (4 mg/kg) | 180 ± 15 | 90 ± 8 | 4.0 ± 0.3 | 1.5 ± 0.1 |

Neuroprotective Effects

MeV has been shown to exert neuroprotective effects, particularly in models of neuroinflammation and oxidative stress. Research indicates that MeV enhances the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which are critical for neuronal survival and function . Furthermore, it promotes antioxidant activity by increasing superoxide dismutase (SOD) levels while decreasing malondialdehyde (MDA), a marker of oxidative stress.

Metabolism and Bioavailability

Understanding the metabolism of MeV is crucial for evaluating its pharmacological potential. A comprehensive study identified a total of 26 metabolites in vivo using ultra-high-performance liquid chromatography coupled with mass spectrometry, revealing significant metabolic pathways such as deglycosylation and N-acetylation . These findings suggest that MeV undergoes extensive biotransformation, which may influence its bioavailability and efficacy.

Table 2: Metabolites Identified in Vivo

| Metabolite Type | Urine | Feces | Bile | Blood |

|---|---|---|---|---|

| Major Metabolites | 18 | 15 | 10 | 10 |

Case Studies

Several studies have highlighted the therapeutic potential of MeV in various conditions:

- Depression Model : In a mouse model induced by LPS, pretreatment with MeV significantly alleviated depressive-like behavior by modulating inflammatory responses and enhancing neurotrophic factors .

- Neuroprotection : Research has shown that MeV can protect against focal cerebral ischemia through mechanisms involving the PI3K/Akt signaling pathway, further supporting its role as a neuroprotective agent .

Properties

IUPAC Name |

(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGFPTYGKPLXPK-OOBAEQHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84272-85-5 | |

| Record name | 84272-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.